

Synthesis of Drug Analogues from 4-Hydroxycyclohexanecarboxylic Acid: Application Notes and Protocols

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| Compound Name: | 4-Hydroxycyclohexanecarboxylic acid | |
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various drug analogues starting from **4-hydroxycyclohexanecarboxylic acid**. This versatile scaffold is a key building block in the development of a range of therapeutic agents, including antiviral and metabolic disorder treatments. The following sections detail synthetic pathways, experimental procedures, and key data for the preparation of bioactive molecules.

Introduction

4-Hydroxycyclohexanecarboxylic acid, with its stereoisomeric forms (cis and trans), offers a unique three-dimensional structure that is valuable in drug design. The presence of both a hydroxyl and a carboxylic acid group allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document will focus on the synthesis of key drug analogues, including neuraminidase inhibitors and Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors.

I. Synthesis of Neuraminidase Inhibitor Analogues



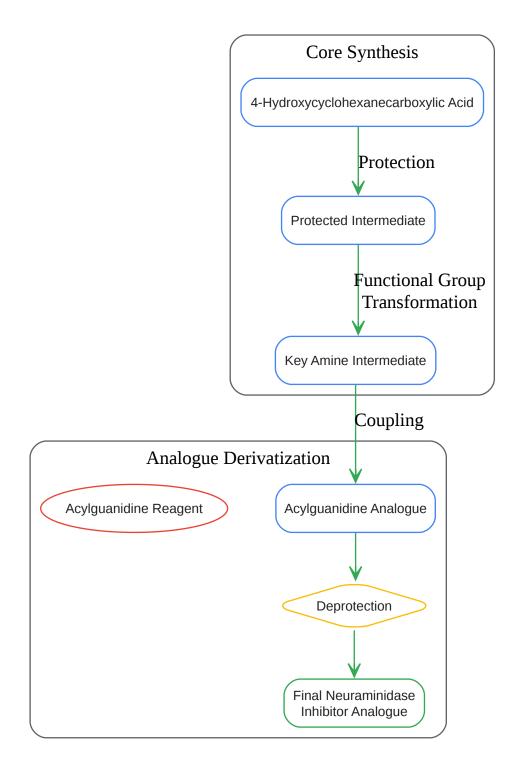
The cyclohexane ring of **4-hydroxycyclohexanecarboxylic acid** serves as a mimic of the sialic acid scaffold, a key recognition element for the influenza virus neuraminidase. Modifications of this core structure have led to the development of potent neuraminidase inhibitors.[1][2]

A. General Synthetic Strategy

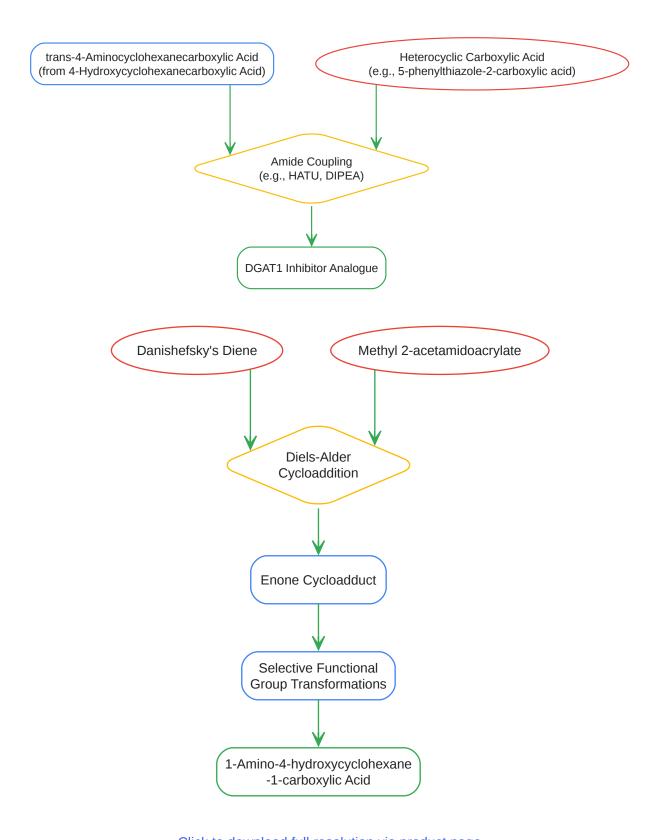
A common strategy involves the conversion of **4-hydroxycyclohexanecarboxylic acid** into a more functionalized intermediate, such as an amino or guanidinylated derivative, which is crucial for interaction with the active site of the neuraminidase enzyme.

A representative synthetic workflow for the derivatization of a **4-hydroxycyclohexanecarboxylic acid** analogue is depicted below.









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References

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- 2. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity PMC [pmc.ncbi.nlm.nih.gov]
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